molecular formula C15H14N2O4 B11988793 N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

Cat. No.: B11988793
M. Wt: 286.28 g/mol
InChI Key: YPFRNPDCPIFETI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-hydroxybenzamide to introduce the nitro group. This is followed by the acylation of the resulting compound with 2,4-dimethylaniline under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, which can lead to cell death in cancer cells or reduced inflammation in other contexts.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2,4-dimethylphenylamine
  • 2,4-dimethylphenylhydrazine

Uniqueness

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19)

InChI Key

YPFRNPDCPIFETI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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